Sodium thioglycolate
Overview
Description
Sodium thioglycolate is an organic compound with the chemical formula C₂H₅NaO₂S. It is a white crystalline solid that is highly soluble in water and slightly soluble in ethanol. This compound is known for its distinctive odor and hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is primarily used as a reducing agent and is notable for its applications in various industrial and scientific fields .
Mechanism of Action
Target of Action
Sodium thioglycolate primarily targets microorganisms , particularly anaerobic bacteria . It is commonly used in microbiology as a reducing agent in microbial culture media to facilitate the growth of anaerobic organisms .
Mode of Action
This compound interacts with its targets by reducing oxygen and creating an environment suitable for the growth of microbes that require low oxygen levels . It also has bacteriostatic properties that inhibit the growth of certain bacterial species .
Biochemical Pathways
This compound affects the oxygen-dependent metabolic pathways of microorganisms. By reducing oxygen, it facilitates the growth of anaerobic organisms and inhibits aerobic ones . This action influences the energy metabolism of the microbes, as anaerobic organisms rely on fermentation or anaerobic respiration, which generates less ATP than aerobic respiration .
Result of Action
The primary result of this compound’s action is the promotion of anaerobic conditions in the medium . This allows for the growth of anaerobic organisms and the inhibition of certain aerobic ones . In the context of hair care products, this compound and its derivatives break the disulfide bonds in the cortex of hair . This process can lead to hair straightening or depilation .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as oxygen concentration and pH . It works best under conditions where oxygen levels can be controlled and reduced . Additionally, this compound is most effective at a pH of 6.7 .
Biochemical Analysis
Biochemical Properties
Sodium Thioglycolate interacts with various enzymes, proteins, and other biomolecules. It acts as a reducing agent and neutralizes the toxic effects of mercurial preservatives and peroxides formed in the medium . This promotes anaerobiosis, making the medium suitable for testing materials containing heavy metals .
Cellular Effects
This compound influences cell function by promoting anaerobiosis. It allows Clostridium and other strict anaerobes to grow in the medium even under aerobic conditions . This has an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by acting as a reducing agent. It neutralizes the toxic effects of mercurial preservatives and peroxides formed in the medium . This promotes anaerobiosis and makes the medium suitable for testing materials containing heavy metals .
Temporal Effects in Laboratory Settings
Over time, this compound continues to maintain reducing conditions in the medium, promoting the growth of anaerobes, aerobes, microaerophilic, and fastidious microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium thioglycolate can be synthesized through the reaction of thioglycolic acid with sodium hydroxide. The process involves dissolving thioglycolic acid in ethanol and slowly adding sodium hydroxide solution. The reaction mixture is then heated to around 45°C for two hours. After cooling to room temperature, the product is filtered, washed with ethanol, and dried to obtain pure this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting sodium chloroacetate with sodium hydrosulfide in an aqueous medium. This method is efficient and yields a high purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Sodium thioglycolate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form dithiodiglycolic acid.
Substitution: this compound can react with alkyl halides to form thioethers.
Major Products:
Dithiodiglycolic Acid: Formed through the oxidation of this compound.
Thioethers: Produced via substitution reactions with alkyl halides.
Scientific Research Applications
Sodium thioglycolate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thioglycolic Acid: The parent compound of sodium thioglycolate, used similarly as a reducing agent and in the production of thioethers.
Sodium Hydrosulfide: Another reducing agent used in similar applications but differs in its chemical structure and specific reactivity.
Sodium Chloroacetate: Used in the synthesis of this compound but has different applications, primarily in organic synthesis.
Uniqueness: this compound is unique due to its dual functionality as both a reducing agent and a reagent for creating anaerobic conditions. Its ability to maintain protein thiol groups in a reduced state and its application in diverse fields such as microbiology, biochemistry, and industrial processes highlight its versatility and importance .
Properties
IUPAC Name |
sodium;2-sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2S.Na/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBVPFITFYNRCN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])S.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HSCH2COO.Na, C2H3NaO2S | |
Record name | THIOGLYCOLIC ACID, SODIUM SALT | |
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Related CAS |
68-11-1 (Parent) | |
Record name | Sodium thioglycolate | |
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DSSTOX Substance ID |
DTXSID3026142 | |
Record name | Sodium thioglycolate | |
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Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thioglycolic acid, sodium salt is a white powder with a slight odor. Used in cold-waving of hair and as a dipilatory., Liquid, Hygroscopic solid with a mild characteristic odor; Discolored by air and iron; [Merck Index] White hygroscopic powder with a stench; [Acros Organics MSDS] | |
Record name | THIOGLYCOLIC ACID, SODIUM SALT | |
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Record name | Acetic acid, 2-mercapto-, sodium salt (1:1) | |
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Record name | Sodium thioglycolate | |
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Solubility |
Very soluble (NTP, 1992) | |
Record name | THIOGLYCOLIC ACID, SODIUM SALT | |
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CAS No. |
367-51-1, 36722-22-2 | |
Record name | THIOGLYCOLIC ACID, SODIUM SALT | |
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Record name | Sodium thioglycolate | |
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Record name | Mercaptoacetic acid, sodium salt | |
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Record name | Acetic acid, 2-mercapto-, sodium salt (1:1) | |
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Record name | Sodium thioglycolate | |
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Record name | Sodium mercaptoacetate | |
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Record name | Mercaptoacetic acid, sodium salt | |
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Record name | SODIUM THIOGLYCOLATE | |
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Melting Point |
greater than 572 °F (NTP, 1992) | |
Record name | THIOGLYCOLIC ACID, SODIUM SALT | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium thioglycolate function as a chalcopyrite depressant in mineral flotation?
A1: this compound acts as a chalcopyrite depressant by increasing the mineral's hydrophilicity, making it less likely to attach to air bubbles and be separated from the ore. [] This effect is enhanced by the presence of copper ions, which modify the chalcopyrite surface, allowing for greater adsorption of this compound. []
Q2: How does this compound aid in protoplast production in Paracoccidioides brasiliensis?
A3: this compound, used as a pretreatment, enhances protoplast release from Paracoccidioides brasiliensis cells when treated with enzymes like Novozym 234, chitinase, and Zymolyase 20T. [] This effect is likely due to alterations in the fungal cell wall structure, making it more susceptible to enzymatic digestion.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula for this compound is C2H3NaO2S, and its molecular weight is 114.10 g/mol.
Q4: Is there any spectroscopic data available regarding this compound?
A5: Fourier-transform infrared (FTIR) spectroscopy has been utilized to investigate the interaction of this compound with chalcopyrite surfaces. [] Additionally, X-ray photoelectron spectroscopy (XPS) analysis has been used to examine the changes in surface composition and chemical states upon this compound treatment. []
Q5: How does xenon arc irradiation impact mink hair protein treated with this compound?
A6: Xenon arc irradiation reduces the extractability of mink hair protein pre-treated with this compound, suggesting the formation of crosslinks in the hair structure due to irradiation. [] This finding highlights the potential impact of UV exposure on hair treated with this compound-containing products.
Q6: Does this compound have catalytic applications in organic synthesis?
A7: While not directly a catalyst, this compound is a valuable reagent in organic synthesis. For instance, it is used to introduce the thioglycolate moiety into molecules, as demonstrated by its reaction with 3-(2′-chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one. []
A6: While the provided research papers do not explicitly discuss computational studies on this compound, such methods could be employed to investigate its interactions with various substrates and predict its behavior in different systems.
Q7: How do structural modifications of this compound, like incorporating it into amino acid derivatives or dipeptides, influence its antibacterial activity?
A8: Synthesizing thioglycolic amino acid derivatives and dipeptides containing the 2-methyl-3,4-dihydroquinazolin-4-one moiety has shown promising antibacterial activity. [] This suggests that combining this compound's inherent properties with specific structural motifs can lead to enhanced bioactivity.
Q8: What analytical techniques were employed to study the interaction of this compound with chalcopyrite?
A15: Zeta potential measurements were used to study the changes in surface charge of chalcopyrite upon this compound treatment. [] Additionally, FTIR and XPS analyses were employed to analyze the surface chemistry and identify the adsorbed species on the chalcopyrite. []
Q9: What are the environmental implications of using silver nanoparticles impregnated with this compound for water disinfection?
A16: Research shows that while silver nanoparticles impregnated with this compound are effective for water disinfection, the release of silver ions (Ag(I)) poses a potential environmental risk. [] The rate of silver dissolution varies depending on the support material, with black rice husk ash demonstrating slower release and a longer bactericidal "lifetime" compared to white rice husk ash. []
Q10: Are there alternative reducing agents studied for enhancing the recovery of heat-injured Listeria monocytogenes besides this compound?
A24: Yes, research has investigated various oxygen scavengers as alternatives to this compound in enhancing the recovery of heat-injured Listeria monocytogenes. These alternatives include sodium pyruvate, L-(+)-cysteine hydrochloride, catalase, and Oxyrase. [] The effectiveness of these alternatives varies depending on factors such as concentration and incubation time.
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